An In-Depth Technical Guide to 3-(2-Nitroethenyl)pyridine: Chemical Properties, Structure, and Synthetic Insights for Drug Development Professionals
An In-Depth Technical Guide to 3-(2-Nitroethenyl)pyridine: Chemical Properties, Structure, and Synthetic Insights for Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure in drug discovery.[1] This guide delves into the chemical intricacies of a particularly intriguing derivative: 3-(2-Nitroethenyl)pyridine. Characterized by the presence of a nitrovinyl group appended to the pyridine ring, this compound presents a compelling synthon for the elaboration of complex molecular architectures. The electron-withdrawing nature of the nitro group, in conjugation with the pyridine ring, imparts distinct reactivity to the molecule, making it a valuable precursor for a variety of chemical transformations. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its chemical properties, structure, synthesis, and potential applications.
Molecular Structure and Physicochemical Properties
3-(2-Nitroethenyl)pyridine, also known as (E)-3-(2-nitrovinyl)pyridine, is a solid, yellow to brown compound at room temperature. Its core structure consists of a pyridine ring substituted at the 3-position with a trans-configured 2-nitroethenyl group.
Structural Formula:
The molecule's geometry and electronic distribution are key to understanding its reactivity. The nitro group, a strong electron-withdrawing group, significantly influences the electron density of the vinyl group and the pyridine ring, making the β-carbon of the vinyl group susceptible to nucleophilic attack.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₂ | [2] |
| Molecular Weight | 150.13 g/mol | [2] |
| Physical Form | Yellow to Brown Solid | |
| Purity | ≥95% | |
| InChI Key | HIXBXAXEKNYDHU-HWKANZROSA-N | |
| Storage Temperature | Room Temperature |
Synthesis of 3-(2-Nitroethenyl)pyridine: The Henry Reaction
The primary synthetic route to 3-(2-Nitroethenyl)pyridine is the Henry reaction, also known as the nitroaldol reaction.[3][4] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[3] In this case, 3-pyridinecarboxaldehyde is reacted with nitroethane in the presence of a base. The initial product is a β-nitro alcohol, which readily undergoes dehydration to yield the target nitroalkene.
Conceptual Workflow of the Henry Reaction
Caption: General workflow for the synthesis of 3-(2-Nitroethenyl)pyridine via the Henry Reaction.
Detailed Experimental Protocol
While various bases can be employed, the choice of catalyst and reaction conditions can influence the yield and purity of the final product. A typical laboratory-scale synthesis is outlined below:
Materials:
-
3-Pyridinecarboxaldehyde
-
Nitroethane
-
A suitable base (e.g., ammonium acetate, a primary or secondary amine, or an alkoxide)
-
A suitable solvent (e.g., acetic acid, ethanol, or an aprotic solvent)
Procedure:
-
Reaction Setup: A solution of 3-pyridinecarboxaldehyde and a slight excess of nitroethane is prepared in the chosen solvent.
-
Catalyst Addition: The basic catalyst is added to the reaction mixture. The choice of base is critical; weaker bases like ammonium acetate often favor the dehydration of the intermediate to the nitroalkene.
-
Reaction Conditions: The mixture is typically heated to reflux for a period of time, which can range from a few hours to overnight, to drive the reaction to completion and facilitate the dehydration step. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 3-(2-nitroethenyl)pyridine.
Spectroscopic Characterization
Accurate characterization of the synthesized compound is paramount. The following spectral data are indicative of the structure of 3-(2-Nitroethenyl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides key information about the structure. The protons of the vinyl group will appear as doublets in the olefinic region, with a large coupling constant characteristic of a trans configuration. The protons of the pyridine ring will exhibit characteristic shifts and splitting patterns in the aromatic region.[5]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two vinyl carbons, with the β-carbon (adjacent to the nitro group) being significantly deshielded. The carbons of the pyridine ring will also appear at their characteristic chemical shifts.[5]
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.[6][7]
-
NO₂ Stretch: Strong asymmetric and symmetric stretching vibrations for the nitro group are expected in the regions of approximately 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
C=C Stretch: A peak corresponding to the carbon-carbon double bond of the vinyl group will be observed around 1620-1650 cm⁻¹.
-
C-H Bending (trans-alkene): A characteristic out-of-plane bending vibration for the trans-substituted double bond is expected around 960-980 cm⁻¹.
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Pyridine Ring Vibrations: Multiple bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring will be present in the fingerprint region (approximately 1400-1600 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[1]
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 3-(2-nitroethenyl)pyridine (m/z = 150.13).
-
Fragmentation: Common fragmentation pathways may include the loss of the nitro group (NO₂) or other small neutral molecules, leading to characteristic fragment ions that can help confirm the structure.
Chemical Reactivity and Potential for Derivatization
The reactivity of 3-(2-nitroethenyl)pyridine is dominated by the electrophilic nature of the nitrovinyl group. This makes it a versatile intermediate for the synthesis of a wide array of more complex molecules.
Key Reactions and Transformations
Caption: Key reaction pathways of 3-(2-Nitroethenyl)pyridine.
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Michael Addition: The β-carbon of the nitrovinyl group is highly susceptible to attack by a wide range of nucleophiles, including thiols, amines, and enolates. This 1,4-conjugate addition, or Michael addition, is a powerful tool for introducing diverse functional groups.
-
Reduction: The nitro group can be selectively reduced to an amino group using various reducing agents, such as sodium borohydride or catalytic hydrogenation. This transformation provides access to valuable β-aminoethylpyridine derivatives, which are important scaffolds in medicinal chemistry.
-
Diels-Alder Reaction: The electron-deficient double bond of the nitrovinyl group can participate as a dienophile in Diels-Alder cycloaddition reactions with suitable dienes, leading to the formation of complex cyclic structures.
Applications in Drug Discovery and Development
The pyridine nucleus is a common feature in many approved drugs, and its derivatives are continuously explored for new therapeutic applications.[8] The unique combination of a pyridine ring and a reactive nitrovinyl group makes 3-(2-nitroethenyl)pyridine a promising starting material for the synthesis of biologically active compounds.
Potential Therapeutic Areas
-
Anticancer Activity: β-nitrostyrene derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[9] Their proposed mechanism of action often involves the induction of apoptosis and cell cycle arrest.[9] The presence of the pyridine ring in 3-(2-nitroethenyl)pyridine could further enhance its interaction with biological targets and improve its pharmacological profile.
-
Antimicrobial and Antifungal Activity: Nitro-containing heterocyclic compounds have a long history as antimicrobial agents.[10][11] The electrophilic nature of the nitrovinyl group allows it to react with nucleophilic residues in essential microbial enzymes, leading to cell death. Derivatives of 3-(2-nitroethenyl)pyridine could, therefore, be investigated for their potential as novel antibacterial and antifungal agents.[12][13]
Conclusion
3-(2-Nitroethenyl)pyridine is a versatile and reactive building block with significant potential in the field of drug discovery. Its straightforward synthesis via the Henry reaction, coupled with the diverse reactivity of the nitrovinyl group, provides access to a wide range of complex molecular architectures. The established biological activities of related β-nitrostyrenes and pyridine derivatives further underscore the potential of this compound as a starting point for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and potential applications, offering a valuable resource for scientists engaged in the pursuit of novel medicines.
References
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- 9. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. New antimicrobial nitrofuran, trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-delta2-1,2,4-oxadiazole: antibacterial, antifungal, and antiprotozoal activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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